molecular formula C20H23N5O2 B2793867 2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine CAS No. 2034431-65-5

2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B2793867
CAS No.: 2034431-65-5
M. Wt: 365.437
InChI Key: QDWKVGRCBKFWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and an imidazo[1,2-a]pyridine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-12-18(23-15(3)21-13)27-16-7-10-24(11-8-16)20(26)19-14(2)22-17-6-4-5-9-25(17)19/h4-6,9,12,16H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWKVGRCBKFWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(N=C4N3C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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